

Spectroscopic Characterization of 1H-Indazole-5-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1H-Indazole-5-carbaldehyde**

Cat. No.: **B112364**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1H-Indazole-5-carbaldehyde**, a key building block in medicinal chemistry and synthetic organic chemistry. The information detailed herein, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, serves as a crucial resource for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The structural integrity and purity of **1H-Indazole-5-carbaldehyde** can be confirmed through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Table 1: ¹H NMR Spectroscopic Data for 1H-Indazole-5-carbaldehyde

Chemical Shift (δ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)	Assignment
~13.5	br s	-	N-H
~10.1	s	-	CHO
~8.5	s	-	H-4
~8.2	d	~0.9	H-3
~7.9	dd	~8.7, 1.6	H-6
~7.7	d	~8.7	H-7

Solvent: DMSO-d₆, Instrument Frequency: 400 MHz. Chemical shifts are referenced to the residual solvent signal.

Table 2: ^{13}C NMR Spectroscopic Data for 1H-Indazole-5-carbaldehyde

Chemical Shift (δ) (ppm)	Assignment
~192.5	CHO
~142.0	C-7a
~135.0	C-3
~131.0	C-5
~127.0	C-3a
~125.0	C-4
~122.0	C-6
~111.0	C-7

Solvent: DMSO-d₆, Instrument Frequency: 100 MHz. Chemical shifts are referenced to the residual solvent signal.

Table 3: IR Spectroscopic Data for **1H-Indazole-5-carbaldehyde**

Wavenumber (cm ⁻¹)	Assignment
~3100-3000	N-H stretch
~1680	C=O stretch (aldehyde)
~1620	C=C stretch (aromatic)
~1480	C=N stretch (aromatic)

Sample preparation: Neat solid, ATR sampling.

Table 4: Mass Spectrometry Data for **1H-Indazole-5-carbaldehyde**

Ion	Calculated m/z	Observed m/z
[M+H] ⁺	147.0558	147.0556
[M+Na] ⁺	169.0378	169.0375

Technique: High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI).

Molecular Formula: C₈H₆N₂O.[\[1\]](#)

Experimental Protocols

Detailed methodologies are essential for the reproducible acquisition of high-quality spectroscopic data. The following protocols are representative of standard analytical procedures for the characterization of indazole derivatives.

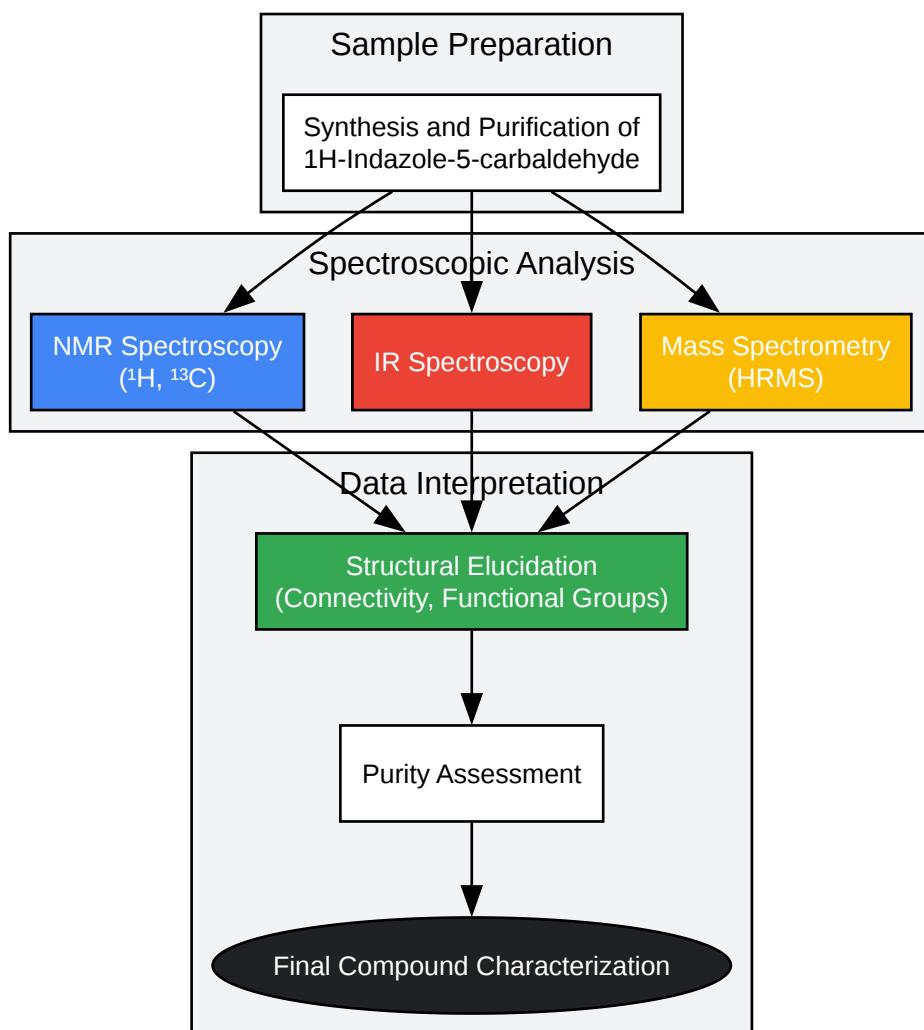
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[\[2\]](#)[\[3\]](#)

The sample is prepared by dissolving approximately 5-10 mg of **1H-Indazole-5-carbaldehyde** in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak (δ = 2.50 ppm for ¹H and δ = 39.52 ppm

for ^{13}C).^[3] Data processing involves Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy


IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer equipped with a universal attenuated total reflectance (ATR) sampling accessory.^[2] A small amount of the solid sample is placed directly onto the ATR crystal, and the spectrum is recorded over a range of 4000 to 400 cm^{-1} . The data is presented in terms of wavenumber (cm^{-1}).

Mass Spectrometry (MS)

High-resolution mass spectra are acquired using an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer. The sample is dissolved in a suitable solvent such as methanol or acetonitrile and introduced into the ion source via direct infusion. The analysis is performed in positive ion mode to observe the protonated molecule $[\text{M}+\text{H}]^+$ and other adducts.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of **1H-Indazole-5-carbaldehyde**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic characterization of **1H-Indazole-5-carbaldehyde**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1H-Indazole-5-carboxaldehyde | C8H6N2O | CID 21250644 - PubChem
[pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]
- 3. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Characterization of 1H-Indazole-5-carbaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b112364#spectroscopic-data-for-1h-indazole-5-carbaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com